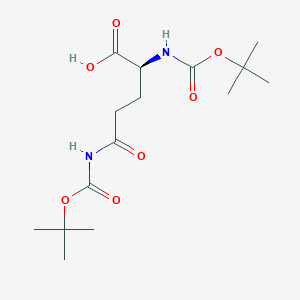

![molecular formula C27H36N10O10 B12823414 4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)

4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

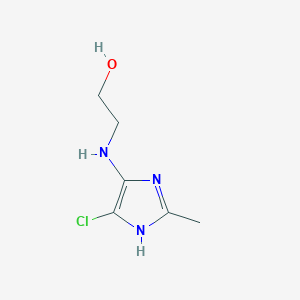

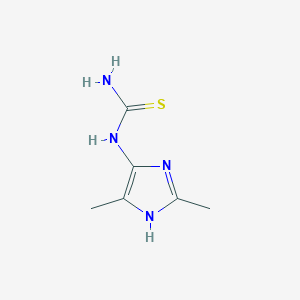

Extracellular Death Factor is a linear pentapeptide with the sequence Asparagine-Asparagine-Tryptophan-Asparagine-Asparagine. It is a quorum-sensing signal molecule produced by the bacterium Escherichia coli.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Extracellular Death Factor can be synthesized chemically by solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-Diisopropylcarbodiimide and activators like 1-Hydroxybenzotriazole. The peptide is then cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods: Industrial production of Extracellular Death Factor is not well-documented, as it is primarily studied in laboratory settings. large-scale peptide synthesis techniques, such as automated peptide synthesizers, could be employed for its production. These methods would involve similar reaction conditions as those used in solid-phase peptide synthesis but on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions: Extracellular Death Factor primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions due to the presence of the tryptophan residue, which can be oxidized to form various products .

Common Reagents and Conditions:

Peptide Bond Formation: N,N’-Diisopropylcarbodiimide, 1-Hydroxybenzotriazole, and trifluoroacetic acid.

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Major Products:

Peptide Cleavage: Shorter peptide fragments.

Oxidation: Oxidized tryptophan derivatives.

Aplicaciones Científicas De Investigación

Extracellular Death Factor has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and degradation.

Biology: Investigated for its role in bacterial quorum sensing and programmed cell death.

Industry: Could be used in the development of biosensors and other biotechnological applications.

Mecanismo De Acción

Extracellular Death Factor exerts its effects by interacting with the mazEF toxin-antitoxin system in Escherichia coli. The mazEF system consists of the stable toxin MazF and the labile antitoxin MazE. Extracellular Death Factor enhances the endoribonucleolytic activity of MazF, leading to the cleavage of single-stranded messenger RNA at specific sequences. This results in the inhibition of protein synthesis and ultimately cell death. The production of Extracellular Death Factor is regulated by stress conditions and involves the glucose-6-phosphate dehydrogenase enzyme .

Comparación Con Compuestos Similares

Extracellular Death Factor is unique due to its specific role in bacterial quorum sensing and programmed cell death. Similar compounds include other quorum-sensing peptides and molecules involved in bacterial communication, such as:

Autoinducer-2: A signaling molecule used by various bacteria for interspecies communication.

N-Acyl Homoserine Lactones: Used by Gram-negative bacteria for intraspecies communication.

Peptide Pheromones: Used by Gram-positive bacteria for regulating gene expression and behavior.

Extracellular Death Factor stands out due to its specific interaction with the mazEF system and its dual role in promoting both cell death and survival under different conditions .

Propiedades

IUPAC Name |

4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNOUINQUDZPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N10O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

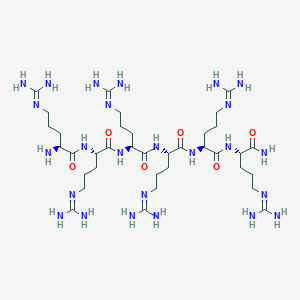

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)

![[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12823353.png)